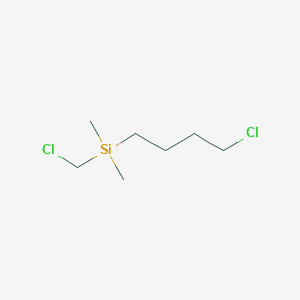![molecular formula C19H22N6 B14005837 N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine CAS No. 13491-73-1](/img/structure/B14005837.png)
N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine is a complex organic compound with the molecular formula C19H22N6 This compound is known for its unique structure, which includes a pyrimidine ring substituted with phenyl and aminophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenylpropylamine with 6-phenylpyrimidine-2,4,5-triamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N5-[3-(4-nitrophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine
- N5-[3-(4-methoxyphenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine
Uniqueness
N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
13491-73-1 |
|---|---|
Molekularformel |
C19H22N6 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
5-N-[3-(4-aminophenyl)propyl]-6-phenylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C19H22N6/c20-15-10-8-13(9-11-15)5-4-12-23-17-16(14-6-2-1-3-7-14)24-19(22)25-18(17)21/h1-3,6-11,23H,4-5,12,20H2,(H4,21,22,24,25) |
InChI-Schlüssel |
ATVHMSHPHVBZPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)NCCCC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




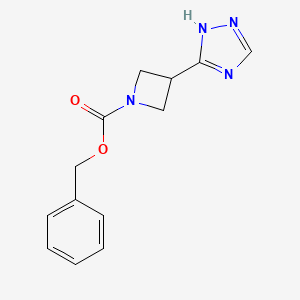
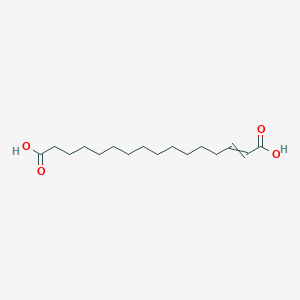
![D-Phenylalanine, N-[[cis-4-(1-methylethyl)cyclohexyl]carbonyl]-, methyl ester](/img/structure/B14005793.png)

![2-(1h-Imidazol-1-yl)-n-[2-(1h-imidazol-1-yl)ethyl]-n-methylethanamine](/img/structure/B14005800.png)
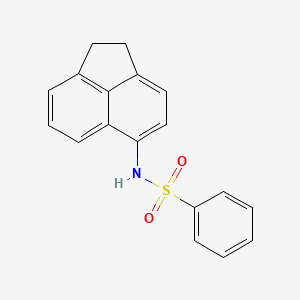
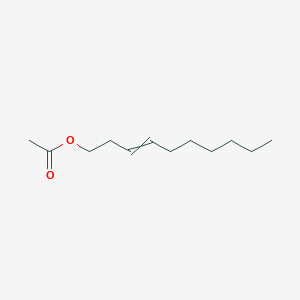

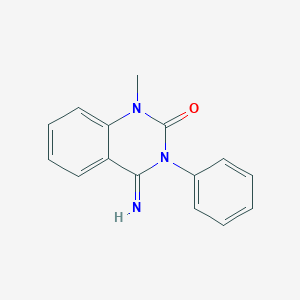
![2-oxo-1-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B14005814.png)

